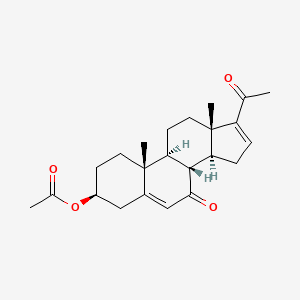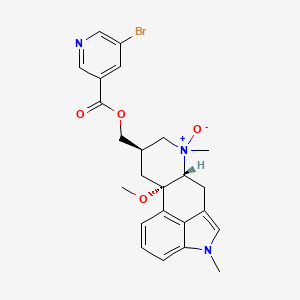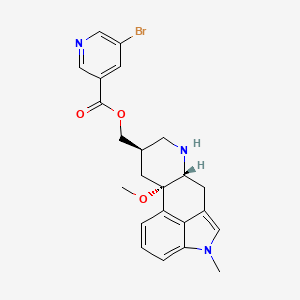
N-Desmethyl Nicergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline is known for its application in treating cognitive disorders and vascular conditions. This compound, as a metabolite, retains some of these properties and is of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Nicergoline typically involves the demethylation of Nicergoline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Nicergoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives.
Applications De Recherche Scientifique
N-Desmethyl Nicergoline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of ergot alkaloids.
Biology: Research on its biological activity helps in understanding the metabolism and pharmacokinetics of Nicergoline.
Medicine: Studies focus on its potential therapeutic effects and its role as a metabolite in drug efficacy.
Industry: It is used in the development of new pharmaceutical formulations and as a quality control standard
Mécanisme D'action
N-Desmethyl Nicergoline exerts its effects by interacting with alpha-adrenergic receptors. It inhibits the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. This inhibition reduces vascular resistance and increases blood flow, particularly in the cerebral arteries .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicergoline: The parent compound, used for its vasodilatory and cognitive-enhancing properties.
Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used to treat migraines.
Dihydroergotamine: Similar to ergotamine but with a different pharmacokinetic profile.
Uniqueness
N-Desmethyl Nicergoline is unique due to its specific interaction with alpha-adrenergic receptors and its role as a metabolite of Nicergoline. Unlike ergotamine, which causes vasoconstriction, this compound promotes vasodilation, making it valuable in treating vascular disorders without the risk of fibrosis associated with other ergolines .
Propriétés
Formule moléculaire |
C23H24BrN3O3 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1 |
Clé InChI |
SMWNGLNHIYJOSA-ZTWLPKFNSA-N |
SMILES isomérique |
CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
SMILES canonique |
CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


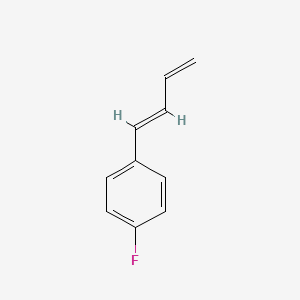
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)

![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
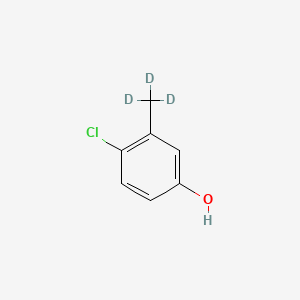
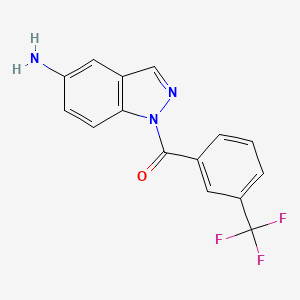
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
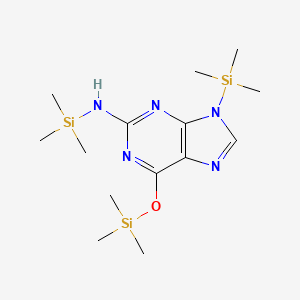
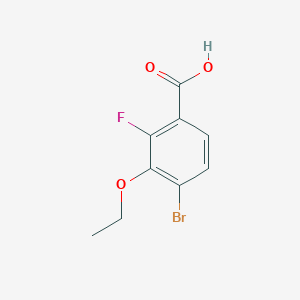
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
